Home > Products > Screening Compounds P129245 > N-(Phosphonoacetyl)aspartic acid
N-(Phosphonoacetyl)aspartic acid - 76338-95-9

N-(Phosphonoacetyl)aspartic acid

Catalog Number: EVT-13710805
CAS Number: 76338-95-9
Molecular Formula: C6H10NO8P
Molecular Weight: 255.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(Phosphonoacetyl)aspartic acid is a natural product found in Arabidopsis thaliana with data available.
Source

N-(Phosphonoacetyl)aspartic acid is synthesized in laboratories and does not occur naturally in significant quantities. Its synthesis and evaluation have been subjects of various studies aimed at exploring its potential therapeutic applications, particularly in cancer treatment .

Classification
  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Sub Class: Amino acids, peptides, and analogues
  • Direct Parent: Aspartic acid and derivatives .
Synthesis Analysis

The synthesis of N-(Phosphonoacetyl)aspartic acid involves several chemical reactions that typically include the acylation of aspartic acid. One notable method includes the use of phosphonoacetic acid as the acylating agent.

Methods

  1. Acylation Reaction:
    • Aspartic acid is reacted with phosphonoacetic acid in the presence of activating agents such as coupling reagents (e.g., Dicyclohexylcarbodiimide).
    • The reaction conditions usually require careful control of temperature and pH to optimize yield.
  2. Characterization:
    • The synthesized product is characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure and purity .

Technical Details

The reaction typically proceeds through the formation of an intermediate that subsequently undergoes hydrolysis to yield the final product. The efficiency of this synthesis can be influenced by factors such as solvent choice, reaction time, and concentration of reactants.

Molecular Structure Analysis

N-(Phosphonoacetyl)aspartic acid has a complex molecular structure characterized by multiple functional groups.

Structure

  • Chemical Formula: C6H10NO8PC_6H_{10}NO_8P
  • IUPAC Name: (2S)-2-(2-phosphonoacetamido)butanedioic acid
  • SMILES Notation: C(C(=O)O)(C(=O)O)N(C(=O)CP(O)(O)=O)[H]

The structure features:

  • An acetamido group attached to the alpha carbon.
  • A phosphonate group contributing to its biological activity.

Data

  • CAS Number: 51321-79-0
  • InChI Key: ZZKNRXZVGOYGJT-VKHMYHEASA-N .
Chemical Reactions Analysis

N-(Phosphonoacetyl)aspartic acid participates in various chemical reactions, primarily as an enzyme inhibitor.

Reactions

  1. Inhibition of Aspartate Carbamoyltransferase:
    • This compound acts as a competitive inhibitor for carbamoyl phosphate, demonstrating a high binding affinity (Kd = 0.69 μM), which is significantly tighter than that of carbamoyl phosphate itself .
  2. Prodrug Formation:
    • Research has explored the synthesis of prodrugs based on N-(Phosphonoacetyl)aspartic acid to enhance its bioavailability and therapeutic efficacy against certain cancer cell lines .

Technical Details

The inhibition mechanism involves mimicking the transition state of the substrate during enzymatic reactions, thus effectively blocking the enzyme's active site.

Mechanism of Action

The mechanism through which N-(Phosphonoacetyl)aspartic acid exerts its biological effects is primarily through the inhibition of specific enzymes involved in nucleotide synthesis.

Process

  1. Binding:
    • The compound binds to the active site of aspartate carbamoyltransferase, preventing substrate access.
  2. Inhibition:
    • This inhibition leads to decreased production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately affecting cell proliferation .

Data

This mechanism highlights its potential use in cancer therapies where rapid cell division occurs.

Physical and Chemical Properties Analysis

N-(Phosphonoacetyl)aspartic acid exhibits distinct physical and chemical properties that are relevant for its application in research and potential therapeutic contexts.

Physical Properties

  • Appearance: Solid at room temperature.
  • Solubility: Highly soluble in water due to its polar functional groups.

Chemical Properties

  • pKa Values: Reflecting acidic properties due to carboxylic groups.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant data indicate that these properties facilitate its use in biochemical assays and drug development .

Applications

N-(Phosphonoacetyl)aspartic acid has several scientific uses primarily related to its role as an enzyme inhibitor.

Scientific Uses

  1. Cancer Research:
    • Investigated for its potential to inhibit tumor growth by targeting nucleotide synthesis pathways.
  2. Biochemical Assays:
    • Utilized in studies assessing enzyme kinetics and mechanisms involving aspartate carbamoyltransferase.
  3. Drug Development:
    • Explored for developing new therapeutic agents that can overcome resistance mechanisms in cancer cells .
Synthetic Methodologies and Process Optimization

Historical Evolution of PALA Synthesis Protocols

The synthetic pathway for PALA (N-(Phosphonoacetyl)-L-aspartic acid) has undergone significant refinement since its initial development. Early methods relied on a linear approach starting with the protection of L-aspartic acid’s α-amino group, typically using tert-butoxycarbonyl (Boc) chemistry. Subsequent N-acylation with chloroacetic anhydride yielded N-chloroacetyl-L-aspartate derivatives. The critical phosphonation step employed the Michaelis-Arbuzov reaction, where the chloroacetyl intermediate reacted with trialkyl phosphites (e.g., triethyl phosphite) to generate phosphonate esters. Final deprotection under acidic conditions (e.g., trimethylsilyl bromide or strong mineral acids) yielded PALA. These protocols suffered from low overall yields (often <30%), attributed to multiple side reactions during phosphonation and harsh deprotection steps [1] [5]. A key limitation was the lack of regioselectivity during aspartate derivatization, leading to mixtures of α- and β-substituted carboxylate products. This necessitated complex chromatographic separations, hindering large-scale production. Early analytical methods, such as soap chromatography, were later supplanted by robust HPLC techniques for monitoring reaction progress and purity [4].

Large-Scale Production Strategies for Tetrasodium and Disodium Salts

Large-scale manufacturing of PALA requires efficient production of pharmaceutically relevant salt forms, primarily the tetrasodium and disodium salts. The process hinges on optimizing the final deprotection and salt formation steps:

  • Tetrasodium Salt: Produced by saponification of the triethyl phosphonate ester and benzyl-protected carboxylates using stoichiometric NaOH. This requires careful pH control (pH >11) and elevated temperatures (60–80°C) to ensure complete hydrolysis without epimerization. Crystallization is induced by adding ethanol or isopropanol, yielding the hydrated tetrasodium salt [3].
  • Disodium Salt: Selectively targets the phosphonate and α-carboxylate groups. Achieved by controlled neutralization of PALA’s free acid form using two equivalents of NaOH in aqueous methanol. The disodium salt precipitates upon cooling and is isolated via filtration. This form offers improved stability and solubility profiles compared to the tetrasodium salt for certain formulations [3].Process optimization focuses on maximizing yield and purity by minimizing residual solvents, optimizing crystallization kinetics (cooling rates, seed crystal addition), and implementing stringent in-process controls via HPLC [4] [6].

Table 1: Key PALA Salts for Pharmaceutical Use

Salt FormTargeted Functional GroupsNeutralizing AgentTypical Yield (%)Key Application
TetrasodiumPhosphonate, α-COO⁻, β-COO⁻4 eq NaOH60-75Aqueous infusion solutions
DisodiumPhosphonate, α-COO⁻2 eq NaOH70-85Stable solid formulations
CyclohexylammoniumPhosphonate, α-COO⁻, β-COO⁻Cyclohexylamine85-95 (purif. step)High-purity intermediate

Solvent System Optimization: Substitution of Dioxane with Methylene Chloride/Glyme Blends

Historically, dioxane was the solvent of choice for the Michaelis-Arbuzov reaction due to its ability to solubilize phosphite reagents and amino acid derivatives. However, its classification as a potent carcinogen and genotoxin rendered it unsuitable for large-scale pharmaceutical synthesis. Significant process optimization identified safer and more efficient solvent blends:

  • Methylene Chloride (DCM)/Glyme Blends: Systems like DCM mixed with monoglyme (1,2-dimethoxyethane) or diglyme (diethylene glycol dimethyl ether) emerged as superior alternatives. These blends offer excellent solubility for both polar (protected aspartate intermediates) and non-polar (trialkyl phosphites) reactants.
  • Advantages: Glymes act as co-solvents and mild Lewis bases, facilitating the Arbuzov rearrangement. DCM provides a low-boiling point component for easier removal. This substitution reduces genotoxic risk, improves reaction rates (due to higher boiling points enabling reflux at 80–100°C), and often increases phosphonation yields by 10–15% compared to dioxane [5].
  • Process Parameters: Optimal ratios typically range from 3:1 to 5:1 (DCM:Glyme). Reactions proceed smoothly under reflux (60–80°C for DCM/monoglyme), with completion within 8–12 hours monitored by 31P NMR or HPLC [5].

Cyclohexylammonium Salt Formation for Purification Efficiency

A pivotal advancement in PALA purification leverages the formation of a cyclohexylammonium (CHA) salt. This technique exploits the high crystallinity and low solubility of the PALA-CHA complex in specific solvents:

  • Process: After the Michaelis-Arbuzov reaction and ester deprotection, the crude PALA free acid is treated with cyclohexylamine (typically 1-1.2 equivalents per acidic group) in a mixture of water and a water-miscible organic solvent (e.g., ethanol, isopropanol). The CHA salt precipitates as a highly crystalline solid [9].
  • Purification Mechanism: The bulky cyclohexylammonium cations form strong ionic and hydrogen-bonding networks with the PALA anions, effectively excluding impurities like unreacted starting materials, regioisomers, or inorganic salts. This results in purities exceeding 98% after a single crystallization step.
  • Efficiency: This method replaces multiple chromatography or recrystallization steps required for the free acid or sodium salts. Yields for the salt formation and crystallization step are consistently high (85–95%). The pure PALA free acid is subsequently liberated by treating an aqueous solution of the CHA salt with a strong acid cation exchange resin or by careful acidification followed by extraction [9].X-ray crystallography confirms the CHA salt forms a well-defined lattice structure with extensive hydrogen bonding, underpinning its stability and purity-enhancing properties [9].

Azeotropic Water Removal Techniques in Esterification Processes

Water removal is critical during the initial esterification steps of L-aspartic acid derivatives (e.g., forming β-benzyl esters) and the final deprotection of phosphonate esters. Azeotropic distillation is the preferred method:

  • Principle: Solvents forming low-boiling azeotropes with water (e.g., toluene, benzene, cyclohexane) are added to the reaction mixture. Upon heating and reflux, the azeotrope distills off, condenses, and separates in a Dean-Stark trap, allowing water to be removed while returning the organic solvent to the reaction vessel.
  • Optimized Solvents: While benzene was historically used, its toxicity led to substitution with toluene (azeotrope: bp 85°C, 20% water) or cyclohexane (azeotrope: bp 69°C, 8% water). Toluene is generally favored for its higher water capacity and lower toxicity compared to benzene.
  • Impact on Esterification: Efficient water removal drives equilibrium-controlled esterification reactions (e.g., benzylation of aspartic acid using benzyl alcohol catalyzed by p-toluenesulfonic acid) towards completion, significantly improving yields (from ~70% to >90%) and reducing reaction times. Similarly, during the conversion of phosphonate triethyl esters to the free phosphonic acid using bromotrimethylsilane (TMSBr) in refluxing acetonitrile, azeotropic removal of co-produced ethanol (often using toluene) prevents reverse reactions and ensures complete deprotection [5].
  • Process Integration: Modern processes integrate solvent drying via azeotropic removal directly into reaction sequences, minimizing handling and maximizing yield for moisture-sensitive intermediates like N-chloroacetyl-β-benzyl-L-aspartate or triethyl phosphonoacetyl esters [5].

Table 2: Impact of Key Process Optimizations on PALA Synthesis

Optimization AreaHistorical ApproachModern Optimized ApproachKey Improvement
Solvent (Arbuzov Rxn)DioxaneDCM/Glyme BlendsEliminated genotoxic solvent; Increased yield
PurificationMultiple recrystallizationsCyclohexylammonium Salt CrystallizationSingle-step high purity; Yield >90%
Water-Sensitive StepsMolecular sieves, long timesAzeotropic Distillation (Toluene)Faster reaction completion; Higher yields (90%+)
Salt FormationCrude acid neutralizationControlled pH crystallizationDefined stoichiometry; Improved stability

Properties

CAS Number

76338-95-9

Product Name

N-(Phosphonoacetyl)aspartic acid

IUPAC Name

2-[(2-phosphonoacetyl)amino]butanedioic acid

Molecular Formula

C6H10NO8P

Molecular Weight

255.12 g/mol

InChI

InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)

InChI Key

ZZKNRXZVGOYGJT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.